molecular formula C7H11N3 B1315397 4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 74197-15-2

4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No. B1315397
CAS RN: 74197-15-2
M. Wt: 137.18 g/mol
InChI Key: XTWQGFNPJUNTFD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazol-5-amine, also known by its IUPAC name 4,5,6,7-tetrahydro-1H-indazol-5-ylamine, is a compound with the molecular weight of 137.18 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) . This indicates that the compound has a tetrahydroindazole core, which is a bicyclic structure consisting of a benzene ring fused with a nitrogen-containing pyrazole ring .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 137.18 .

Scientific Research Applications

Combinatorial Synthesis of Heterocycles

A study by Li et al. (2013) demonstrated the combinatorial synthesis of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine, under catalyst-free conditions. This method yielded high yields of [1,6]naphthyridine derivatives, showcasing the versatility of 1H-indazol-5-amine in synthesizing complex heterocyclic frameworks (Li et al., 2013).

Molecular Emissive Probes

Núñez et al. (2012) reported the synthesis of a novel molecular emissive probe utilizing 1H-indazol-5-amine. This research underscores the potential of 1H-indazol derivatives in the creation of luminescent materials and their application in biological, catalytic, and medicinal chemistry (Núñez et al., 2012).

Indazole Derivatives and Biological Activities

Research by Bergman et al. (1999) explored the synthesis of gem-dinitro heterocyclic compounds and their transformation into indazoles, highlighting the significance of indazole derivatives in pharmaceutical development. These compounds exhibit a range of biological activities, making them valuable in drug discovery (Bergman et al., 1999).

Synthesis of Substituted Indazoles

Soga et al. (1980) focused on the synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles. Their work contributes to the understanding of how 1H-indazol-5-amine can be utilized to create a variety of substituted indazoles for potential therapeutic applications (Soga et al., 1980).

Anti-inflammatory Applications

A study by Nagakura et al. (1979) synthesized a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids from phenylhydrazine and evaluated their anti-inflammatory activity. This research illustrates the therapeutic potential of 4,5,6,7-tetrahydro-1H-indazole derivatives in developing new anti-inflammatory agents (Nagakura et al., 1979).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQGFNPJUNTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512532
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74197-15-2
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74197-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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